Tsugafolin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 45273057 is a natural product found in Carpesium lipskyi, Pityrogramma ebenea, and other organisms with data available.

科学研究应用

农业

Tsugafolin 是一种天然植物表型调节剂,属于萜类化合物 {svg_1}. 它已被广泛应用于农业领域,用于调节作物的生长发育 {svg_2}. 它可以抑制植物茎的伸长,促进根系生长,从而影响植物的整体形态结构 {svg_3}.

园艺

在园艺领域,this compound 已被用于调节各种植物的生长发育 {svg_4}. 它可以用来控制植物的形状和大小,使其更适合观赏 {svg_5}.

植物生长调节

this compound 被发现对植物生长调节有重大影响 {svg_6}. 它可以抑制植物茎的伸长,促进根系生长,影响植物的整体形态结构 {svg_7}.

植物发育

this compound 在植物发育中发挥作用 {svg_8}. 通过调节植物不同部位的生长,它可以影响植物的整体发育和形态 {svg_9}.

植物形态

this compound 可以影响植物形态 {svg_10}. 它可以抑制植物茎的伸长,促进根系生长,从而影响植物的整体形态结构 {svg_11}.

植物表型调节

this compound 是一种天然植物表型调节剂 {svg_12}. 它可以通过调节植物的生长发育来影响植物的表型 {svg_13}.

作用机制

Target of Action

Tsugafolin, also known as Atuzaginstat , is a compound that has been under investigation in clinical trials for Alzheimer’s Disease . It has also been identified as a dehydroflavone with weak anti-HIV activity . .

Mode of Action

As a dehydroflavone, it may interact with its targets in a manner similar to other flavonoids, which are known to interact with a variety of enzymes, receptors, and cell signaling pathways . .

Biochemical Pathways

They are known to have antioxidant, anti-inflammatory, and anti-cancer properties, and can modulate cell signaling pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect

Result of Action

As a dehydroflavone with weak anti-hiv activity, it may have some effect on the replication of the hiv virus

Action Environment

It is known that environmental factors such as temperature, light, humidity, and soil fertility can affect the production of secondary metabolites in plants As this compound is a plant-derived compound, its production and efficacy may be influenced by these environmental factors

生化分析

Cellular Effects

Tsugafolin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, this compound inhibits viral replication by targeting the reverse transcriptase enzyme. This inhibition leads to a decrease in viral load and an improvement in cell function. Furthermore, this compound has been observed to modulate gene expression related to immune response and inflammation, potentially enhancing the host’s ability to combat viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly HIV reverse transcriptase. By binding to the enzyme’s active site, this compound inhibits its activity, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the overall viral load. Additionally, this compound may influence other cellular enzymes and proteins, contributing to its overall antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its anti-HIV activity for several weeks, with a gradual decrease in potency. These findings suggest that this compound’s stability and efficacy need to be considered when designing experiments and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits weak anti-HIV activity without significant cytotoxicity. At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the need for careful dosage optimization in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes. Studies have shown that this compound accumulates in specific tissues, such as the liver and spleen, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with cellular enzymes and proteins. This localization is essential for its antiviral activity, as it allows this compound to effectively inhibit HIV reverse transcriptase and modulate gene expression .

属性

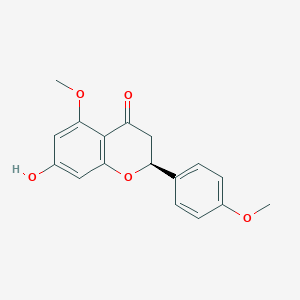

IUPAC Name |

(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFEKHSEPSVNO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the structural characteristics of Tsugafolin?

A1: this compound is a flavanone, a class of flavonoids. Its chemical structure consists of a diphenylpropane backbone (C6-C3-C6) with a specific arrangement of functional groups. While the provided research articles do not delve into detailed spectroscopic data for this compound, they do confirm its identity through comparison with existing literature. [, ]

Q2: Where has this compound been found in nature?

A2: The research papers highlight the presence of this compound in two different plant species:

- Goniothalamus gardneri: This plant, belonging to the Annonaceae family, was found to contain this compound in its aerial parts (leaves and stems). []

- Vitex leptobotrys: This plant species, also known for its medicinal properties, yielded this compound from its leaves and twigs. []

Q3: What biological activity has been associated with this compound?

A3: One of the research articles describes the evaluation of this compound for anti-HIV activity. While it showed weaker activity compared to other compounds isolated in the study, this compound demonstrated a moderate ability to inhibit HIV-1 replication with an IC50 value of 118 μM. Importantly, it did not exhibit cytotoxicity at the concentration tested (150 μM). [] This finding suggests this compound could be of interest for further research into its potential antiviral properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。